molecular formula C12H23Cl2N5O B1424811 N-[3-(Dimethylamino)propyl]-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide diHCl CAS No. 1220038-01-6

N-[3-(Dimethylamino)propyl]-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide diHCl

Cat. No. B1424811
M. Wt: 324.25 g/mol
InChI Key: IWUROPDDABZVSK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[3-(Dimethylamino)propyl]-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide diHCl is a useful research compound. Its molecular formula is C12H23Cl2N5O and its molecular weight is 324.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-[3-(Dimethylamino)propyl]-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide diHCl suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-[3-(Dimethylamino)propyl]-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide diHCl including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Antimicrobial Activities : A study by Gouda et al. (2010) involved the synthesis of compounds based on the tetrahydrobenzothiophene moiety, which included derivatives of pyrazolo[4,3-c]pyridine. These compounds exhibited promising antimicrobial activities (Gouda, Berghot, Abd El-Ghani, & Khalil, 2010).

  • Novel Fused Heterobicycles Synthesis : Research by Karthikeyan, Vijayakumar, and Sarveswari (2014) focused on synthesizing novel fused heterobicycles, including pyrazolo[4,3-c]pyridine derivatives. These compounds could have potential applications in various scientific fields (Karthikeyan, Vijayakumar, & Sarveswari, 2014).

  • Synthesis of Diazepin-4-ones : Bol’but, Kemskii, and Vovk (2014) worked on synthesizing 7-sulfanyl-5,6,7,8-tetrahydro-1H-pyrazolo[3,4-e][1,4]diazepin-4-ones, using amino-N-(2,2-dialkoxyethyl)pyrazole-4-carboxamides as intermediates. This research adds to the knowledge of synthesizing complex organic compounds (Bol’but, Kemskii, & Vovk, 2014).

  • Mycobacterium Tuberculosis Inhibitors : A study by Samala et al. (2013) involved synthesizing pyrazolo[4,3-c]pyridine derivatives to inhibit Mycobacterium tuberculosis pantothenate synthetase. This suggests potential applications in developing tuberculosis treatments (Samala, Devi, Nallangi, Yogeeswari, & Sriram, 2013).

  • Cytotoxic Heterocyclic Compounds Synthesis : Mansour et al. (2020) synthesized new cytotoxic heterocyclic compounds, including derivatives of pyrazolo[4,3-c]pyridine. These compounds showed growth inhibitory effects on cancer cell lines, indicating potential applications in cancer research (Mansour, Sayed, Al-halim, Marzouk, & Shaban, 2020).

  • Antioxidant Activities : Mohamed and El-Sayed (2019) explored the antioxidant activities of novel indane-amide containing pyrazole, pyrimidine, and pyridine derivatives. Their findings suggest applications in studying and developing antioxidant agents (Mohamed & El-Sayed, 2019).

  • Synthesis and Antitumor Activity : Fahim, Elshikh, and Darwish (2019) synthesized novel pyrimidiopyrazole derivatives exhibiting significant in vitro antitumor activity. This research contributes to the development of new anticancer drugs (Fahim, Elshikh, & Darwish, 2019).

properties

IUPAC Name

N-[3-(dimethylamino)propyl]-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21N5O.2ClH/c1-17(2)7-3-5-14-12(18)11-9-8-13-6-4-10(9)15-16-11;;/h13H,3-8H2,1-2H3,(H,14,18)(H,15,16);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWUROPDDABZVSK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCNC(=O)C1=NNC2=C1CNCC2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23Cl2N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[3-(Dimethylamino)propyl]-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide diHCl

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[3-(Dimethylamino)propyl]-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide diHCl
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N-[3-(Dimethylamino)propyl]-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide diHCl
Reactant of Route 3
N-[3-(Dimethylamino)propyl]-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide diHCl
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N-[3-(Dimethylamino)propyl]-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide diHCl
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N-[3-(Dimethylamino)propyl]-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide diHCl
Reactant of Route 6
N-[3-(Dimethylamino)propyl]-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide diHCl

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